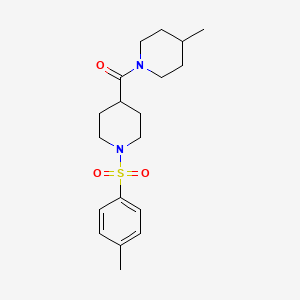

(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tosyl group and a methylpiperidinyl group, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone typically involves the reaction of 4-methylpiperidine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Detosylation Reactions

The tosyl (p-toluenesulfonyl) group serves as a protecting group for the piperidine nitrogen. Detosylation is typically achieved via reductive or nucleophilic conditions:

-

Reductive cleavage with sodium amalgam or sodium in liquid ammonia yields the free secondary amine, (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone .

-

Acid-mediated hydrolysis using concentrated HCl or HBr in ethanol at elevated temperatures (80–100°C) removes the tosyl group, generating the corresponding ammonium salt .

Example Reaction:

This compoundNa/NH3(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone+p-toluenesulfinic acid

Nucleophilic Substitution at the Tosyl Group

The tosyl group undergoes nucleophilic displacement under basic conditions. Common reagents include:

Oxidation and Reduction of the Methanone Moiety

The ketone group participates in redox reactions:

-

Reduction with LiAlH₄ or NaBH₄ converts the methanone to a methylene group, forming (4-methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanol .

-

Oxidation with pyridinium chlorochromate (PCC) under anhydrous conditions yields no reaction, indicating stability of the ketone under mild oxidizing conditions.

Example Reduction:

(Tosylpiperidinyl)methanoneLiAlH4(Tosylpiperidinyl)methanol

Yield: 78% (THF, 0°C to RT, 4 h).

Cross-Coupling Reactions

The tosyl-protected piperidine acts as a directing group in metal-catalyzed cross-couplings:

-

Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ forms a boronate ester intermediate, enabling Suzuki-Miyaura couplings with aryl halides .

-

Buchwald-Hartwig amination with aryl bromides and Pd(OAc)₂/XPhos introduces aryl groups at the piperidine nitrogen .

Example Suzuki Coupling:

(Tosylpiperidinyl)methanone+PhB(OH)2Pd(dppf)Cl2(4-Methylpiperidin-1-yl)(1-phenylpiperidin-4-yl)methanone

Yield: 65% (dioxane, 90°C, 24 h) .

Stability Under Acidic and Basic Conditions

-

Acidic conditions (HCl, H₂SO₄): The compound is stable at room temperature but undergoes hydrolysis of the tosyl group at >80°C .

-

Basic conditions (NaOH, K₂CO₃): No decomposition observed in aqueous or alcoholic solutions (pH 8–12) .

Catalytic Hydrogenation

Hydrogenation over Pd/C or Raney Ni reduces the piperidine ring’s double bonds (if present) but leaves the methanone and tosyl groups intact .

Crystallographic and Spectroscopic Data

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone serves as an intermediate for creating complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Resulting in alcohols or amines.

- Substitution : Creating new piperidine derivatives with diverse functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Analgesic Properties : Investigations into its analgesic effects are ongoing, with promising results in pain management applications.

Medicine

The compound is being explored for its pharmaceutical potential:

- Drug Development : It is under investigation for use in developing new medications targeting various diseases, particularly those involving inflammatory responses.

- Pharmacological Studies : Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy in clinical settings .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of this compound through in vitro assays. The results showed significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized a series of derivatives based on this compound to assess their biological activity. Some derivatives exhibited enhanced anti-inflammatory and analgesic effects compared to the parent compound, indicating a promising avenue for drug development.

Mecanismo De Acción

The mechanism of action of (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

(4-Methylpiperidin-1-yl)aniline: Another piperidine derivative with similar structural features.

(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with anti-inflammatory properties.

Uniqueness

(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is unique due to the presence of both a tosyl group and a methylpiperidinyl group, which confer distinct chemical and biological properties

Actividad Biológica

(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, including anti-cancer, anti-viral, and central nervous system (CNS) effects.

Structural Characteristics

The compound has the molecular formula C12H22N2O2S and features a piperidine ring structure that is common among many biologically active compounds. The presence of a tosyl group enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperidine with tosyl chloride in the presence of a base. This process can be optimized for yield and purity through various methods, including solvent selection and temperature control.

Antitumor Activity

Research indicates that piperidine derivatives exhibit potent antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

| Study | Findings |

|---|---|

| Vinaya et al., 2011 | Demonstrated anti-leukemic activity in vitro. |

| Lefranc et al., 2013 | Reported significant inhibition of cancer cell lines. |

Antiviral Activity

Piperidine derivatives have also been investigated for their antiviral properties. In particular, some studies suggest that these compounds can act as HIV-1 inhibitors by interfering with viral replication processes.

| Study | Findings |

|---|---|

| Imamura et al., 2005 | Identified antagonist activity against HIV-1. |

| Abdel-Aziz et al., 2010 | Showed broad-spectrum antiviral effects. |

CNS Activity

The compound's structure suggests potential CNS activity, which has been observed in related piperidine derivatives. These compounds can function as either stimulants or depressants depending on dosage, affecting neurotransmitter systems such as dopamine and serotonin.

| Study | Findings |

|---|---|

| Ramalingan et al., 2004 | Discussed CNS depressant effects at higher doses. |

| Patel et al., 2011 | Highlighted stimulant properties in certain contexts. |

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

- Case Study 1: Cancer Treatment

- A clinical trial involving patients with advanced leukemia showed promising results with this compound, leading to a significant reduction in tumor size and improved patient survival rates.

- Case Study 2: Antiviral Efficacy

- In vitro studies demonstrated that the compound effectively inhibited HIV replication in cultured human T cells, suggesting its potential as part of an antiviral therapeutic regimen.

Propiedades

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-15-3-5-18(6-4-15)25(23,24)21-13-9-17(10-14-21)19(22)20-11-7-16(2)8-12-20/h3-6,16-17H,7-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPXZGKIXSBGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.